molecular formula C9H22Cl2N2O B13568098 1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride

1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride

Katalognummer: B13568098
Molekulargewicht: 245.19 g/mol
InChI-Schlüssel: WIIKDGATWOUBPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O.2ClH. It is known for its unique structure, which includes an azepane ring, an amino group, and a propanol moiety. This compound is often used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride typically involves the reaction of azepane derivatives with appropriate reagents to introduce the amino and propanol groups. One common method includes the reduction of azepane-4-one followed by the introduction of the amino group through nucleophilic substitution. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the azepane ring or the propanol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the propanol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Aminopiperidin-4-yl)propan-2-ol dihydrochloride
  • 1-(4-Aminocyclohexyl)propan-2-ol dihydrochloride
  • 1-(4-Aminobutan-4-yl)propan-2-ol dihydrochloride

Uniqueness

1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride is unique due to its azepane ring structure, which provides distinct chemical properties compared to other similar compounds. The presence of the azepane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H22Cl2N2O

Molekulargewicht

245.19 g/mol

IUPAC-Name

1-(4-aminoazepan-4-yl)propan-2-ol;dihydrochloride

InChI

InChI=1S/C9H20N2O.2ClH/c1-8(12)7-9(10)3-2-5-11-6-4-9;;/h8,11-12H,2-7,10H2,1H3;2*1H

InChI-Schlüssel

WIIKDGATWOUBPE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1(CCCNCC1)N)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.